3-Amino-5-chloro-N-cyclopropylmethyl-benzamide

Description

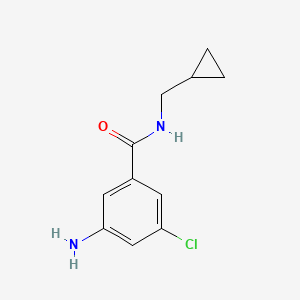

3-Amino-5-chloro-N-cyclopropylmethyl-benzamide is a benzamide derivative characterized by a chloro substituent at position 5, an amino group at position 3, and a cyclopropylmethyl group attached to the benzamide nitrogen. This compound shares structural similarities with pharmacologically active benzamides, such as diuretics and antihypertensives, though its specific biological activity remains underexplored in publicly available literature. The cyclopropylmethyl group may confer unique steric and electronic properties, influencing solubility, metabolic stability, and receptor interactions compared to other alkyl or aryl substituents .

Properties

IUPAC Name |

3-amino-5-chloro-N-(cyclopropylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGLQRUMYVGLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-N-cyclopropylmethyl-benzamide typically involves multiple steps:

Nitration and Reduction: The starting material, 3-methyl-2-nitrobenzoic acid, undergoes nitration followed by reduction to yield 3-methyl-2-amino-benzoic acid.

Chlorination: The amino group is then protected, and the compound is chlorinated to introduce the chlorine atom at the fifth position.

Cyclopropylmethylation: The protected amino group is deprotected, and the compound undergoes cyclopropylmethylation to attach the cyclopropylmethyl group to the nitrogen atom of the benzamide moiety

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-N-cyclopropylmethyl-benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Reagents include boronic acids and palladium catalysts under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-5-chloro-N-cyclopropylmethyl-benzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound serves as a precursor for the synthesis of insecticides and herbicides.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-N-cyclopropylmethyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The amino group in the target compound occupies position 3, unlike Metolazone and 2-Amino-5-chloro-N,3-dimethylbenzamide, where it is at position 2.

- Cyclopropyl vs.

- Sulfonamide vs. Benzamide : Metolazone’s sulfonamide group (SO₂NH₂) enhances acidity and solubility compared to the unmodified benzamide core of the target compound .

Electronic and Steric Effects

- Electron-Withdrawing Groups: The chloro substituent at position 5 in the target compound and 2-Amino-5-chloro-N,3-dimethylbenzamide deactivates the aromatic ring, reducing reactivity toward electrophilic substitution. This contrasts with N-[3-(Aminomethyl)phenyl]-3-methoxybenzamide, where the methoxy group (electron-donating) increases ring activation .

Pharmacological Implications

- Diuretic/Antihypertensive Activity : Metolazone’s sulfonamide group is critical for its diuretic action via carbonic anhydrase inhibition. The absence of this group in the target compound suggests divergent mechanisms .

- Antimicrobial Potential: Chlorinated benzamides, such as N-(1,3-benzodioxol-5-yl)-3-chlorobenzamide, exhibit antimicrobial properties. The cyclopropylmethyl group in the target compound may similarly influence interactions with bacterial targets .

Biological Activity

3-Amino-5-chloro-N-cyclopropylmethyl-benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative studies with similar compounds.

The biological activity of this compound can be attributed to several key mechanisms:

- Hydrogen Bonding : The amino group in the compound facilitates hydrogen bonding with various biological macromolecules, enhancing its binding affinity to target proteins.

- Lipophilicity Enhancement : The presence of the chloro and cyclopropyl groups increases the lipophilicity of the compound, improving its bioavailability and metabolic stability.

- Target Interaction : The compound interacts with specific molecular targets involved in critical biological pathways, influencing processes such as cell survival and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated through in vitro studies involving human cancer cell lines. Key findings include:

- Induction of Apoptosis : The compound was found to induce apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed involvement of caspase activation and disruption of mitochondrial membrane potential .

- Cell Cycle Arrest : In certain cancer cell lines, treatment with this compound caused cell cycle arrest in the G2/M phase, indicating its potential as a therapeutic agent against cancer .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-N-cyclopropyl-5-fluorobenzamide | Lacks methyl group | Moderate antimicrobial activity |

| 3-Amino-5-fluoro-N-methylbenzamide | Lacks cyclopropyl group | Limited anticancer activity |

| N-cyclopropyl-5-fluoro-N-methylbenzamide | Lacks amino group | Minimal biological activity |

This table illustrates how specific functional groups contribute to the enhanced biological activities observed in this compound compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive study on various bacterial strains demonstrated significant inhibitory effects of the compound, reinforcing its potential use in treating bacterial infections .

- Anticancer Research : In a series of experiments involving human cancer cell lines, the compound induced apoptosis through mechanisms involving caspase activation and mitochondrial disruption, showcasing its promise as an anticancer agent .

- Pharmacokinetic Studies : Preliminary assessments indicated favorable pharmacokinetic properties, with a bioavailability of approximately 45% in animal models. This suggests that the compound may be suitable for further development into therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.